molecular formula C13H13NO2S B12829883 N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine

N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine

Katalognummer: B12829883
Molekulargewicht: 247.31 g/mol
InChI-Schlüssel: NJWITISJBGJGEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine is a complex organic compound that features a combination of a thiophene ring, a benzo[d][1,3]dioxole moiety, and an amine group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine typically involves multi-step organic reactions One common method starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from catechol and formaldehydeThe final step involves the methylation of the amine group using methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

Wissenschaftliche Forschungsanwendungen

N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it could inhibit kinases or other signaling molecules, thereby modulating cellular processes such as proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene.

    Benzo[d][1,3]dioxole derivatives: Compounds such as piperonal and sesamol.

Uniqueness

N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine is unique due to its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C13H13NO2S

Molekulargewicht

247.31 g/mol

IUPAC-Name

N-methyl-N-(thiophen-2-ylmethyl)-1,3-benzodioxol-5-amine

InChI

InChI=1S/C13H13NO2S/c1-14(8-11-3-2-6-17-11)10-4-5-12-13(7-10)16-9-15-12/h2-7H,8-9H2,1H3

InChI-Schlüssel

NJWITISJBGJGEU-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC=CS1)C2=CC3=C(C=C2)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.